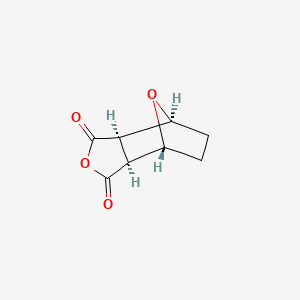

3a,4,7,7a-テトラヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオン

概要

説明

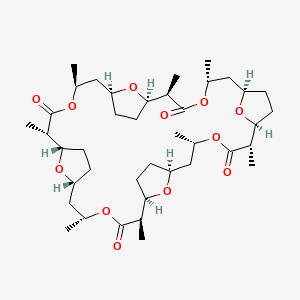

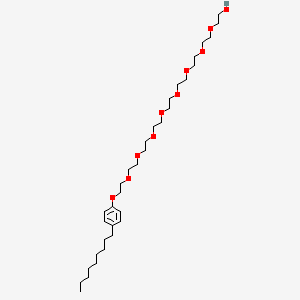

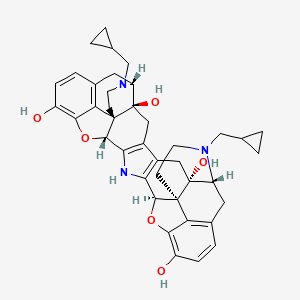

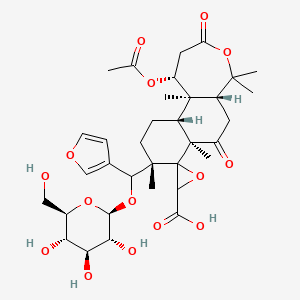

ノレキシミドは、分子式C9H9NO2 、分子量163.17 g/mol の化学化合物です . 主に鎮静作用で知られています . この化合物は、様々な研究用途に使用されていますが、ヒトの消費を目的としたものではありません .

2. 製法

ノレキシミドの合成には、適切な芳香族前駆体から始まる、いくつかの工程が含まれます。 正確な合成経路と反応条件は、多くの場合、所有権があり、目的の純度と収率によって異なる場合があります . 工業生産方法は、合成プロセスの効率性とスケーラビリティを最適化し、化合物の品質と供給を安定させるように設計されています .

3. 化学反応の分析

ノレキシミドは、以下を含む様々な化学反応を起こします。

酸化: この反応は通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

置換: ノレキシミドは、水酸化ナトリウムや炭酸カリウムなどの試薬を使用して、求核置換反応に参加することができます。

これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります .

4. 科学研究における用途

ノレキシミドは、以下を含む科学研究において幅広い用途を持っています。

化学: 様々な化学反応や合成プロセスにおける試薬として使用されます。

生物学: 特に鎮静作用における生物系への影響について研究されています。

医学: 潜在的な治療用途について調査されていますが、ヒトの消費のために承認されていません。

産業: 新素材や化学プロセスの開発に使用されています .

科学的研究の応用

Noreximide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on biological systems, particularly its sedative properties.

Medicine: Investigated for potential therapeutic uses, although it is not approved for human consumption.

Industry: Utilized in the development of new materials and chemical processes .

作用機序

ノレキシミドの作用機序は、体内の特定の分子標的との相互作用を伴います。主に中枢神経系に作用し、神経伝達物質の活動を調節することで鎮静作用を発揮します。 正確な経路と分子標的はまだ調査中ですが、γ-アミノ酪酸(GABA)受容体の活性を影響すると考えられています .

6. 類似の化合物との比較

ノレキシミドは、以下の鎮静剤などの他の鎮静剤と比較することができます。

ジアゼパム: 化学構造は異なりますが、同様の効果を持つよく知られた鎮静剤です。

フェノバルビタール: 異なる作用機序を持つ別の鎮静剤です。

ロラゼパム: ノレキシミドに比べて作用時間が短い鎮静剤です。

準備方法

The synthesis of Noreximide involves several steps, typically starting with the appropriate aromatic precursors. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and availability of the compound .

化学反応の分析

Noreximide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Noreximide can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Noreximide can be compared with other sedative compounds such as:

Diazepam: A well-known sedative with a different chemical structure but similar effects.

Phenobarbital: Another sedative with a distinct mechanism of action.

Lorazepam: A sedative with a shorter duration of action compared to Noreximide.

Noreximide is unique in its specific chemical structure and the particular pathways it influences, making it a valuable compound for research purposes .

特性

IUPAC Name |

4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIUUMROPXDNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859959 | |

| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3647-74-3, 6265-30-1, 6319-06-8 | |

| Record name | 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noreximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3647-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-endo-2,3-dicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-endo-2,3-dicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Norbornene-2,3-dicarboximide?

A1: The molecular formula of 5-Norbornene-2,3-dicarboximide is C9H9NO2, and its molecular weight is 163.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 5-Norbornene-2,3-dicarboximide?

A2: Several spectroscopic techniques are employed, including:

- NMR Spectroscopy (1H and 13C NMR): Provides detailed information about the structure and stereochemistry, including the differentiation of exo and endo isomers [, ].

- FT-IR Spectroscopy: Reveals characteristic functional group vibrations, particularly those associated with the imide group [, ].

- Raman Spectroscopy: Complements FT-IR and can further elucidate structural details [].

Q3: What are the thermal properties of polymers containing 5-Norbornene-2,3-dicarboximide units?

A3: Polymers incorporating 5-Norbornene-2,3-dicarboximide often exhibit high thermal stability and glass transition temperatures (Tg). This is attributed to the rigid nature of the imide moiety [, ].

Q4: How does hydrogenation affect the properties of polynorbornenes derived from 5-Norbornene-2,3-dicarboximide?

A4: Hydrogenation of polynorbornenes enhances their chemical and thermal stability while improving optical transparency. This makes them suitable for applications like flexible substrates and gas separation membranes [].

Q5: Can 5-Norbornene-2,3-dicarboximide derivatives act as catalysts in organic synthesis?

A5: Yes, derivatives like N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) are known to catalyze imidazolide couplings. They are particularly useful due to their thermal safety and cost-effectiveness compared to other catalysts like HOBt [].

Q6: How is computational chemistry used in research related to 5-Norbornene-2,3-dicarboximide?

A6: Computational methods like DFT calculations are valuable for:

- Structural Optimization: Determining the most stable conformations of 5-Norbornene-2,3-dicarboximide derivatives [].

- Property Prediction: Calculating vibrational frequencies, NMR chemical shifts, and HOMO-LUMO energy gaps [].

- Kinetic Modeling: Optimizing reaction conditions, such as catalyst quantity, time, and temperature, for reactions involving 5-Norbornene-2,3-dicarboximide derivatives [].

Q7: How do structural modifications of 5-Norbornene-2,3-dicarboximide derivatives influence their biological activity?

A7: Modifications can significantly impact activity:

- Muramyl Dipeptide Analogs: Introducing specific amino acids adjacent to the lactic acid moiety in muramyl dipeptide analogs, particularly valine, enhances their ability to induce delayed-type hypersensitivity [].

- Norbormide Pro-toxicants: Attaching fatty acid esters to the rat-specific toxicant norbormide masks its acute vasoconstriction, improving palatability and potentially increasing efficacy by allowing for higher, lethal doses to be consumed [].

Q8: What challenges arise when formulating 5-Norbornene-2,3-dicarboximide derivatives?

A8: One challenge is the stability of internal standards used in quantitative analysis by 31P NMR. For instance, endo-N-hydroxy-5-norbornene-2,3-dicarboximide (NHND) degrades over time, potentially leading to inaccurate measurements [].

Q9: What analytical techniques are crucial for studying 5-Norbornene-2,3-dicarboximide?

A9: Key techniques include:

- 31P NMR Spectroscopy: Enables quantification of hydroxyl and carboxyl groups in lignin and pyrolysis oil [, ].

- 13C NMR Spectroscopy: Complementary to 31P NMR for analyzing lignin structure and quantifying hydroxyl groups [].

- HPLC: Used for separating and purifying optically active compounds containing 5-Norbornene-2,3-dicarboximide moieties [, , ].

- Mass Spectrometry: Provides information about molecular weight and fragmentation patterns, aiding in structural characterization [, ].

- Drug Delivery and Targeting: Research on incorporating 5-Norbornene-2,3-dicarboximide derivatives into drug delivery systems for targeted therapies [].

- Biomarkers and Diagnostics: Exploring the potential of these compounds as biomarkers for various diseases [].

Q10: What are the environmental concerns related to 5-Norbornene-2,3-dicarboximide derivatives?

A10: Research focuses on understanding the ecotoxicological effects of these compounds and developing strategies for their safe disposal and degradation [, ]. This includes investigating biodegradability and exploring alternative, less-toxic compounds [, ].

Q11: How has research on 5-Norbornene-2,3-dicarboximide evolved over time?

A11: Early studies focused on the synthesis and polymerization of 5-Norbornene-2,3-dicarboximide derivatives for high-performance materials [, , ]. Subsequent research explored their applications in diverse fields, including catalysis, drug development, and analytical chemistry [, , , ]. Current and future research directions include sustainability, environmental impact mitigation, and exploring novel applications for this versatile scaffold [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)